7-Deoxynivalenol triacetate

Description

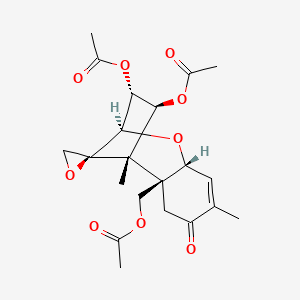

Structure

2D Structure

3D Structure

Properties

CAS No. |

1930-11-6 |

|---|---|

Molecular Formula |

C21H26O9 |

Molecular Weight |

422.4 g/mol |

IUPAC Name |

[(1S,2R,7R,9R,10R,11S,12S)-10,11-diacetyloxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C21H26O9/c1-10-6-15-20(7-14(10)25,8-26-11(2)22)19(5)17(29-13(4)24)16(28-12(3)23)18(30-15)21(19)9-27-21/h6,15-18H,7-9H2,1-5H3/t15-,16-,17-,18-,19-,20-,21+/m1/s1 |

InChI Key |

DBXKOXMQDLHFME-SUZJGXHKSA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1=O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |

Canonical SMILES |

CC1=CC2C(CC1=O)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |

Origin of Product |

United States |

Synthetic Preparation and Chemical Derivatization of 7 Deoxynivalenol Triacetate

Historical Development of Deoxynivalenol (B1670258) Acetylation for Research Purposes

The acetylation of deoxynivalenol (DON) for research is intrinsically linked to the history of its discovery and the evolution of analytical chemistry. Following a severe epidemic of red mold disease (Fusarium head blight) in Japan in 1970, extensive research was undertaken to isolate and identify the toxic principles in contaminated wheat and barley. dss.go.thjst.go.jp In 1973, scientists successfully characterized deoxynivalenol. dss.go.th During this foundational period, chemical derivatization, particularly acetylation, was a critical tool for structural elucidation. jst.go.jp

Early researchers employed acetylation with reagents like acetic anhydride (B1165640) in pyridine (B92270) to react with the hydroxyl groups on the DON molecule. jst.go.jp By analyzing the resulting acetylated products, such as the fully acetylated 7-Deoxynivalenol triacetate (also referred to as 3,7,15-triacetyldeoxynivalenol or DON triacetate), they could determine the number and location of these hydroxyl groups, which was essential for confirming the compound's complete chemical structure. jst.go.jp

Beyond structural analysis, the acetylation of DON and other related trichothecenes became crucial for improving analytical detection methods. dss.go.thtandfonline.com Techniques like gas chromatography (GC) often require derivatization of polar analytes like mycotoxins to increase their volatility and thermal stability. dss.go.th Acetylation converts the polar hydroxyl groups into less polar acetate (B1210297) esters, making the molecule more suitable for GC analysis and leading to more reliable and sensitive quantification in complex sample matrices like cereal grains. dss.go.th This derivatization strategy was not only applied to GC-based methods but also found use in enhancing the performance of immunoassays for mycotoxin detection. tandfonline.com

Methodologies for Laboratory Synthesis of this compound from Deoxynivalenol

The laboratory synthesis of this compound from its parent compound, deoxynivalenol, is a standard chemical acetylation reaction. The process involves converting the three hydroxyl groups (-OH) at the C-3, C-7, and C-15 positions of the DON molecule into acetate ester groups (-OCOCH₃).

A well-documented method for this synthesis involves the use of acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent. jst.go.jp In this procedure, deoxynivalenol is dissolved in pyridine, to which acetic anhydride is added. The reaction mixture is then typically allowed to proceed at room temperature. jst.go.jp The pyridine facilitates the reaction by activating the acetic anhydride and neutralizing the acetic acid byproduct that is formed. Following the reaction, the resulting this compound is purified from the reaction mixture. Purification can be achieved through techniques such as recrystallization, for instance, using ethyl acetate and petroleum ether, to obtain the product as colorless needles. jst.go.jp

The successful synthesis and purity of the final product are confirmed using analytical techniques. Proton magnetic resonance (PMR) spectroscopy is used to verify that all three hydroxyl groups have been acetylated by observing characteristic shifts in the signals corresponding to the protons near the C-3, C-7, and C-15 positions. jst.go.jp

| Component | Role | Example |

|---|---|---|

| Starting Material | The parent compound to be modified | Deoxynivalenol (DON) |

| Reagent | Provides the acetyl group | Acetic Anhydride |

| Solvent/Catalyst | Reaction medium and catalyst | Pyridine |

| Product | The target acetylated compound | This compound (DON triacetate) |

| Purification Method | Isolation of the pure product | Recrystallization from ethyl acetate-petroleum ether. jst.go.jp |

| Characterization | Confirmation of structure and purity | Proton Magnetic Resonance (PMR), Melting Point Determination. jst.go.jp |

Significance of this compound as a Standardized Research Reagent

This compound serves as a vital standardized research reagent, primarily in its role as a certified reference material (CRM) or analytical standard. nih.govromerlabs.com A CRM is a material that is sufficiently homogeneous and stable with respect to one or more specified properties, and which has been established to be fit for its intended use in a measurement process. researchgate.net The production and certification of CRMs are conducted under stringent metrological protocols to ensure the accuracy and traceability of their certified property values. researchgate.netmdpi.com

The significance of this compound as a standard is multifaceted:

Method Validation and Quality Control: Analytical laboratories use CRMs like this compound to validate and verify the performance of their testing methods for mycotoxins. nih.gov This is essential to ensure that a given method can accurately and reliably quantify DON and its acetylated derivatives in various food and feed samples. nih.govromerlabs.com

Ensuring Accuracy and Comparability: By calibrating analytical instruments with a well-characterized standard of known purity and concentration, laboratories can ensure the accuracy of their measurements. romerlabs.com This is critical for regulatory compliance, as many countries have established maximum permissible levels for mycotoxins in agricultural commodities. romerlabs.com The use of CRMs allows for the comparability of results between different laboratories, which is fundamental for international trade and food safety monitoring. mdpi.com

Traceability: CRMs provide metrological traceability, meaning the certified value is linked to a national or international standard. researchgate.net For laboratories accredited under standards like ISO 17025, the use of CRMs is often a mandatory requirement to demonstrate the validity and quality of their results. mdpi.com

Because this compound is a stable, crystalline solid that can be produced at high purity, it is an excellent candidate for use as a reference material for the entire class of related deoxynivalenol compounds. jst.go.jpromerlabs.com

| Function | Description | Importance |

|---|---|---|

| Analytical Standard | A substance of high purity and known concentration used for instrument calibration. | Ensures accurate quantification of deoxynivalenol and its derivatives in samples. romerlabs.com |

| Certified Reference Material (CRM) | A highly characterized and stable material with a certified value and uncertainty, providing metrological traceability. researchgate.net | Required for method validation, quality assurance, and laboratory accreditation (e.g., ISO 17025). nih.govmdpi.com |

| Quality Control Material | Used in routine analysis to monitor the performance and reliability of an analytical method over time. | Confirms that testing procedures are consistently producing valid results. nih.gov |

Advanced Analytical Methodologies Utilizing 7 Deoxynivalenol Triacetate

Development of Immunoassays for Deoxynivalenol (B1670258) Detection through 7-Deoxynivalenol Triacetate

Immunoassays are widely used for the rapid screening of mycotoxins due to their high sensitivity and specificity. The development of antibodies that can recognize specific mycotoxins or their derivatives is fundamental to these assays.

Production and Characterization of Antibodies Specific to this compound for Mycotoxin Analysis

Antibodies with high specificity for this compound have been successfully produced for use in mycotoxin analysis. In one study, rabbits were immunized with a hemisuccinate derivative of 7,8-dihydroxycalonectrin conjugated to bovine serum albumin. nih.gov This approach led to the generation of polyclonal antibodies that specifically recognized this compound. nih.gov Antibody titers were detectable as early as four weeks after the initial immunization, with useful antibody concentrations for radioimmunoassay being obtained seven weeks post-immunization, following a booster injection. nih.govresearchgate.net

Similarly, monoclonal antibodies have been developed by immunizing mice with conjugates of DON derivatives. tandfonline.comtandfonline.com For instance, BALB/c mice were immunized with 4,15-diacetylnivalenol-3-O-hemisuccinate conjugated to keyhole limpet hemocyanin, resulting in hybridomas that secrete monoclonal antibodies reactive with acetylated forms of nivalenol (B191977) and deoxynivalenol. tandfonline.com The characterization of these antibodies is crucial and typically involves determining their affinity and specificity. For example, a monoclonal antibody designated as 8G2, which was developed against DON, exhibited a high affinity of 2.39 × 10⁹ L/mol. mdpi.com

Application of this compound in Radioimmunoassay (RIA) Protocols for Deoxynivalenol Quantification

The antibodies produced against this compound have been effectively used in competitive radioimmunoassay (RIA) protocols for the quantification of DON after acetylation of sample extracts. nih.gov In these assays, radiolabeled this compound (tritiated Tri-Ac-DON) is used as the competing ligand. nih.govresearchgate.net The principle of the assay is based on the competition between the unlabeled this compound in the sample (or standard) and a fixed amount of the radiolabeled compound for a limited number of antibody binding sites.

The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample. This method has demonstrated high sensitivity, with a detection limit for this compound of approximately 0.1 ng per assay. nih.govresearchgate.net The use of these antibodies in RIA provides a quantitative and confirmatory method for the presence of DON in cereal samples after a derivatization step to convert DON to its triacetate form. nih.gov

Evaluation of Cross-Reactivity Profiles of this compound Antibodies with Related Trichothecenes

A critical aspect of antibody characterization is the evaluation of its cross-reactivity with structurally related compounds. This is particularly important for mycotoxin analysis, as multiple trichothecenes can co-occur in a single sample. researchgate.net The antibodies raised against this compound have been shown to be highly specific. nih.gov

In competitive RIA, the antibody demonstrated the highest reactivity with this compound. nih.govresearchgate.net The cross-reactivity with other acetylated trichothecenes was significantly lower. For instance, the relative cross-reactivity with T-2 toxin tetra-acetate, 15-acetyl-deoxynivalenol, and acetyl-T-2 toxin was found to be 0.003, 0.002, and 0.001, respectively, when compared to this compound (relative cross-reactivity of 1). nih.gov Importantly, there was practically no cross-reactivity observed with the parent compound deoxynivalenol (DON), as well as other trichothecenes like diacetoxyscirpenol, nivalenol, and T-2 toxin. nih.govresearchgate.net This high specificity is advantageous as it allows for the targeted analysis of DON after acetylation, minimizing interference from other mycotoxins.

| Compound | Relative Cross-Reactivity |

|---|---|

| This compound | 1 |

| T-2 toxin tetra-acetate | 0.003 |

| 15-acetyl-deoxynivalenol | 0.002 |

| acetyl-T-2 toxin | 0.001 |

| Deoxynivalenol (DON) | Negligible |

| Diacetoxyscirpenol | Negligible |

| Nivalenol | Negligible |

| T-2 toxin | Negligible |

Role of Chemical Derivatization in Chromatographic and Spectrometric Analysis of Deoxynivalenol and Related Compounds

Chemical derivatization is a key strategy employed in analytical chemistry to improve the chromatographic and detection characteristics of analytes. In the context of DON analysis, acetylation to form this compound is a common and effective approach.

Enhanced Detection Strategies via Acetylation for Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. aagworld.com However, many mycotoxins, including DON, are not directly amenable to GC analysis due to their low volatility and thermal instability. aagworld.com Chemical derivatization is therefore a necessary step to convert these analytes into more suitable forms. aagworld.com

Acetylation of DON to this compound significantly enhances its volatility and thermal stability, making it well-suited for GC analysis. This derivatization step allows for the sensitive and precise quantification of DON in various matrices, including wheat and barley. dss.go.th The use of GC coupled with mass spectrometry (GC/MS) provides high selectivity and sensitivity for the detection of derivatized DON. dss.go.th Methods have been developed for both large batch samples and single kernels, with a sensitivity of 50 ppb (ng/g). dss.go.th The recovery rates for DON from wheat using this approach have been reported to be high, with values of 97.2%, 88.4%, and 87.9% for spiking levels of 1, 5, and 10 µg/g, respectively. dss.go.th

Methodological Advances in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Deoxynivalenol and its Acetylated Forms

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a prominent technique for the analysis of mycotoxins, including DON and its acetylated derivatives. mdpi.comsemanticscholar.orgwur.nl This method offers high sensitivity, selectivity, and the ability to simultaneously analyze multiple mycotoxins in complex food matrices. mdpi.comjst.go.jp

Recent advancements in LC-MS/MS methodology have focused on developing rapid, robust, and accurate methods for the concurrent determination of DON and its major modified forms, such as 3-acetyl-DON (3ADON) and 15-acetyl-DON (15ADON). mdpi.comnih.gov Stable-isotope dilution assays using ¹³C-labelled internal standards for DON, 3ADON, and 15ADON have been developed to effectively correct for matrix effects, leading to high accuracy. mdpi.comwur.nlnih.gov For example, the use of internal standards corrected matrix effects from 86% to 103% for DON, from 68% to 100% for 15ADON, and from 63% to 96% for 3ADON in maize samples. mdpi.comwur.nl

Chromatographic separation has also been optimized to achieve baseline or near-baseline separation of isomeric forms like 3ADON and 15ADON, which can be challenging. mdpi.com The total run time for these advanced LC-MS/MS methods can be as short as 7 minutes, allowing for high-throughput analysis. mdpi.comwur.nl These methods have been validated through inter-laboratory studies, demonstrating good performance in terms of recovery, repeatability, and reproducibility. jst.go.jp

| Analyte | Recovery Range (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |

|---|---|---|---|

| Deoxynivalenol (DON) | 98.8 - 102.6 | 7.2 - 11.3 | 9.5 - 22.6 |

| 3-Acetyl-deoxynivalenol (3ADON) | 89.3 - 98.7 | 5.3 - 9.5 | 16.1 - 18.0 |

| 15-Acetyl-deoxynivalenol (15ADON) | 84.9 - 90.0 | 6.2 - 11.2 | 17.0 - 27.2 |

Validation Parameters for Analytical Methods Employing Derivatization (e.g., Recovery, Limit of Detection)

The derivatization of deoxynivalenol (DON) to its triacetate form, this compound (also referred to as DON-triacetate or Tri-Ac-DON), is a chemical modification historically employed to enhance the analytical detection of the parent mycotoxin. This process involves the acetylation of the three hydroxyl groups present in the DON molecule. The resulting triacetate derivative exhibits properties that can be advantageous for specific analytical techniques. While modern analytical methods often favor direct measurement by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of derivatization, including acetylation, remains a relevant strategy, particularly for gas chromatography (GC) based methods.

The validation of analytical methods is crucial to ensure the reliability and accuracy of the obtained results. Key parameters in this validation process include recovery, the limit of detection (LOD), and the limit of quantification (LOQ).

Research Findings on Method Validation

Detailed validation data for modern analytical methods specifically quantifying this compound is limited in recent scientific literature. However, historical research provides foundational data on the use of this derivative. A notable study from 1986 detailed the production of a specific antibody for Deoxynivalenol triacetate, which was then used to develop a radioimmunoassay (RIA). This research established a detection limit for Tri-Ac-DON of approximately 0.1 ng per assay, demonstrating the utility of the derivative for sensitive detection nih.gov.

While this early work established the principle, current analytical validation standards necessitate more comprehensive data, including recovery rates from various matrices. For context, contemporary methods for the analysis of DON and its naturally occurring acetylated derivatives, 3-acetyldeoxynivalenol (B190510) (3-ADON) and 15-acetyldeoxynivalenol (B30657) (15-ADON), provide a benchmark for the expected performance of derivatization-based methods.

For instance, a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) method for DON, 3-ADON, and 15-ADON in wheat and maize demonstrated recovery values ranging from 71.72% to 112.81% across different spiking levels nih.gov. The limits of detection for this method were 0.65 µg/kg for DON, 0.20 µg/kg for 3-ADON, and 0.20 µg/kg for 15-ADON nih.gov. Another study validating a method for these analytes reported recoveries in the range of 71–97% nih.gov.

In the context of gas chromatography, where derivatization is more common, a method for DON and its acetylated forms in whole wheat flour using heptafluorobutyric anhydride (B1165640) as the derivatizing agent yielded average recoveries of 91-103% for DON, 81-85% for 3-A-DON, and 84-92% for 15-A-DON researchgate.net. The GC-ECD detection limits for all tested mycotoxins were below 30 ng/g researchgate.net. These findings for related acetylated compounds and other derivatives underscore the performance characteristics that would be expected from a fully validated modern method employing this compound.

The data available for methods analyzing DON and its mono-acetylated forms illustrate the typical validation parameters achieved with advanced analytical instrumentation.

| Parameter | Value | Analytical Technique |

|---|---|---|

| Limit of Detection | ~0.1 ng/assay | Radioimmunoassay (RIA) |

| Analyte | Spiking Level (µg/kg) | Recovery Rate (%) | Repeatability (RSD %) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |

|---|---|---|---|---|---|

| Deoxynivalenol (DON) | 50 | 71.72 - 94.88 | 6.20 - 13.98 | 0.65 | 2.18 |

| 100 | 78.96 - 94.70 | 2.26 - 9.17 | |||

| 200 | 80.20 - 95.83 | 3.80 - 8.35 | |||

| 3-Acetyldeoxynivalenol (3-ADON) | 50 | 91.18 - 105.70 | 3.82 - 7.64 | 0.20 | 0.49 |

| 100 | 89.39 - 112.81 | 3.07 - 10.37 | |||

| 200 | 91.13 - 108.01 | 4.01 - 10.22 | |||

| 15-Acetyldeoxynivalenol (15-ADON) | 50 | 80.82 - 101.98 | 3.59 - 11.23 | 0.20 | 0.67 |

| 100 | 81.42 - 107.06 | 4.86 - 9.07 | |||

| 200 | 82.49 - 105.67 | 4.10 - 7.67 |

These tables highlight the established detection capability for this compound via an older immunoassay technique and provide a comparative look at the validation parameters for closely related compounds using modern, highly sensitive chromatographic methods.

Biosynthetic and Metabolic Pathways of Acetylated Deoxynivalenol Derivatives in Fungi and Plants

Plant Metabolic Responses and Acetylation of Deoxynivalenol (B1670258) during Host-Pathogen Interactions

Plants have evolved sophisticated defense mechanisms to counteract the phytotoxic effects of mycotoxins like DON. nih.govtandfonline.com These responses involve a complex interplay of metabolic pathways aimed at detoxifying the invading chemical and mitigating its damaging effects. nih.govresearchgate.net

One of the primary detoxification strategies employed by plants against DON is conjugation, which involves attaching endogenous molecules to the toxin to reduce its toxicity and facilitate its sequestration. researchgate.netnih.gov The most well-documented detoxification reaction in plants is glucosylation. nih.govmdpi.com

This process is catalyzed by enzymes called UDP-glycosyltransferases (UGTs), which transfer a glucose molecule from UDP-glucose to the C-3 hydroxyl group of DON. mdpi.com This reaction forms deoxynivalenol-3-O-glucoside (DON-3-Glc), a "masked" mycotoxin that is significantly less toxic than the parent DON molecule because it has a reduced ability to bind to ribosomes, the target of DON's toxic action. nih.govnih.govmdpi.com The formation of DON-3-Glc is a key component of quantitative resistance to Fusarium Head Blight (FHB) in cereals like wheat. researchgate.net Wheat lines that are more resistant to the disease often show a higher capacity to convert DON into DON-3-Glc. researchgate.net

While glucosylation is the main detoxification pathway, plants can also perform acetylation. However, it's important to note that some acetylated forms, like 3-ADON, can be converted back to the more toxic DON within the plant. researchgate.net The plant's ability to modify DON is a crucial aspect of its defense response. acs.orgnih.gov

Exposure to DON can lead to changes in various classes of secondary metabolites. nih.gov For example, studies have observed the modulation of phenylpropanoids, phenols, and alkylresorcinols, which are known to be involved in plant resistance to fungal pathogens due to their antimicrobial properties and their role in reinforcing cell walls. nih.gov The accumulation of DON has also been linked to alterations in the lipidome, including changes in linoleic and linolenic acids, which are precursors to oxylipins, important signaling molecules in plant defense. nih.govacs.org

The complex interaction between the plant and the Fusarium pathogen involves the plant activating its chemical defenses to reduce damage, while the mycotoxin simultaneously disrupts these metabolic processes. nih.govacs.org Therefore, the resulting metabolic profile of an infected plant reflects a dynamic and multifaceted host-pathogen struggle. nih.govacs.org

Comparative Studies of Acetylation Patterns across Diverse Fungal Strains and Plant Genotypes

The production of acetylated DON derivatives is not uniform across all Fusarium strains, and the ability of plants to metabolize these toxins varies among different genotypes. mdpi.comnih.gov These differences have significant implications for disease resistance and food safety.

Different strains and species of Fusarium exhibit distinct chemotypes, primarily characterized by the production of either 3-ADON or 15-ADON. mdpi.comnih.gov For example, within F. graminearum, some strains predominantly produce 3-ADON, while others produce 15-ADON. mdpi.com The geographical distribution of these chemotypes can vary, with certain regions having a higher prevalence of one type over the other. mdpi.com Comparative studies have shown that 3-ADON and 15-ADON can have differential effects on intestinal cells, with 15-ADON often demonstrating higher potency in impairing barrier function and inducing an inflammatory response. nih.govnih.govoup.com

From the plant perspective, there is considerable variation in resistance to FHB and DON accumulation among different cereal genotypes. nih.govresearchgate.net Plant breeding efforts focus on identifying and incorporating resistance genes into elite cultivars. nih.gov A key aspect of this resistance is the plant's metabolic capacity to detoxify DON. Comparative studies on different wheat genotypes have revealed a strong correlation between FHB resistance and the efficiency of converting DON to the less toxic DON-3-Glc. researchgate.net Resistant cultivars are able to more rapidly and completely glycosylate DON, thereby limiting its phytotoxic effects. researchgate.net This highlights the genetic basis of detoxification capacity and its importance in developing crops with enhanced resistance to Fusarium pathogens. nih.gov

Mechanistic Research on Acetylation in Trichothecene Biological Interactions

Role of Acetylation in Fungal Self-Protection Strategies

Trichothecene-producing fungi, such as those from the Fusarium genus, have developed a sophisticated self-protection mechanism to avoid autotoxicity from the mycotoxins they synthesize. nih.gov A key strategy in this process is the acetylation of trichothecene (B1219388) intermediates. nih.gov The gene Tri101, found in trichothecene-producing Fusarium species, encodes a crucial enzyme known as trichothecene 3-O-acetyltransferase. nih.govmdpi.com This enzyme catalyzes the addition of an acetyl group to the hydroxyl group at the C-3 position of the trichothecene core structure. nih.gov

This acetylation step is considered a detoxification and self-protection mechanism for the fungus. nih.govnih.gov By converting a toxic intermediate like isotrichodermol into the less toxic isotrichodermin, the fungus mitigates the harmful effects of the compound on its own cellular machinery. nih.gov This modification effectively reduces the toxicity of the mycotoxin before it is secreted, at which point the acetyl group may be removed. researchgate.net The expression of the Tri101 gene can be induced by the presence of toxins, highlighting its role in the defense response. researchgate.net This enzymatic modification is a critical step that allows the fungus to produce potent toxins for virulence against host plants without succumbing to their effects. nih.gov

Influence of Acetylation on Ribosomal Interactions and Protein Synthesis Inhibition by Trichothecenes

The primary mode of toxic action for trichothecenes is the inhibition of eukaryotic protein synthesis. mdpi.comnih.govtandfonline.comnih.gov These mycotoxins achieve this by binding to the 60S subunit of the eukaryotic ribosome, specifically interfering with the peptidyl transferase center. nih.govnih.govtandfonline.com This interaction can disrupt the initiation, elongation, or termination steps of protein synthesis. tandfonline.comwikipedia.org The toxicity of trichothecenes is intrinsically linked to key structural features, including the 12,13-epoxide ring and the hydroxyl group at the C-3 position, which are directly involved in binding to the ribosome. nih.govnih.gov

Table 1: Influence of Acetylation on Trichothecene Cytotoxicity This interactive table summarizes research findings on how acetylation affects the protein synthesis inhibition capabilities of Deoxynivalenol (B1670258) (DON).

| Compound | Modification | Relative Potency (Protein Synthesis Inhibition) | Primary Inhibition Step |

|---|---|---|---|

| Deoxynivalenol (DON) | No Acetylation at C-3 | High | Elongation nih.gov |

| 3-Acetyldeoxynivalenol (B190510) (3-ADON) | Acetylation at C-3 | Significantly Reduced nih.gov | Initiation (in related compounds) nih.gov |

| 7,15-Diacetyl-deoxynivalenol | Acetylation at C-7 & C-15 | Reduced | Not specified |

| 7-Deoxynivalenol triacetate | Acetylation at C-3, C-4, C-15 | Reduced nih.gov | Initiation nih.gov |

Enzymatic Biotransformation and Detoxification of Deoxynivalenol through Deacetylation

While acetylation serves as a self-protection mechanism for the producing fungus, deacetylation is a key step in the biotransformation and metabolism of these toxins by other organisms. Acetylated forms of deoxynivalenol (DON), such as 3-ADON and 15-acetyldeoxynivalenol (B30657) (15-ADON), can be converted back to the parent toxin, DON, through enzymatic hydrolysis. frontiersin.orgnih.gov This process is significant because these acetylated derivatives are often considered masked mycotoxins, which may not be detected by standard analytical methods but can release the more toxic DON upon ingestion by humans or animals. researchgate.net The deacetylation process can occur in the gastrointestinal tract, where microbial enzymes play a crucial role. researchgate.net Following deacetylation to DON, the molecule can then undergo further detoxification reactions. frontiersin.org

A variety of microorganisms, including bacteria and fungi, possess the enzymatic machinery to deacetylate acetylated trichothecenes. Several species of Fusarium themselves are capable of carrying out this reaction. For example, F. roseum can convert 3-ADON to DON, and intact mycelia of F. nivale, F. roseum, and F. solani have demonstrated this deacetylation activity. nih.gov

Beyond fungi, numerous bacterial isolates have shown the ability to deacetylate 3-ADON. researchgate.net Protein extracts from these bacteria have confirmed the presence of enzymes with this specific function. researchgate.net While the exact enzymes are not always fully characterized, evidence suggests the existence of bacterial acetyltransferases that can target trichothecenes. researchgate.net The transformation of 3-acetyl-DON has also been observed in soil microorganisms, indicating that this capability is widespread in the environment. asm.org These microbial enzymes represent a promising avenue for bioremediation strategies to detoxify contaminated food and feed. researchgate.net

Following deacetylation, or acting on DON directly, microorganisms employ several other enzymatic pathways to detoxify trichothecenes. One of the most critical detoxification mechanisms is de-epoxidation. The 12,13-epoxide ring is a key structural feature responsible for the toxicity of trichothecenes. nih.govnih.gov Certain anaerobic bacteria, such as Eubacterium sp. BBSH 797 isolated from bovine rumen, can cleave this epoxide ring, converting DON into a much less toxic metabolite called de-epoxy-deoxynivalenol (DOM-1). nih.govacs.orgnih.gov This pathway is significant in the detoxification of DON in the digestive systems of ruminant animals. nih.gov

Another major detoxification pathway involves the modification of the C-3 hydroxyl group.

Oxidation: Some bacteria, like Pelagibacterium halotolerans ANSP101, can oxidize the C-3 hydroxyl group to form 3-keto-deoxynivalenol (3-keto-DON). frontiersin.org This product is substantially less toxic than DON. frontiersin.orgasm.org

Epimerization: The intermediate 3-keto-DON can be further reduced by other enzymes, such as NADPH-dependent aldo-keto reductases, to form 3-epi-deoxynivalenol (B1252296) (3-epi-DON). researchgate.net This epimerization results in a stereoisomer of DON with dramatically reduced toxicity. frontiersin.orgresearchgate.net

These biotransformation pathways, summarized in the table below, highlight the diverse enzymatic strategies evolved by microorganisms to neutralize the threat of trichothecene mycotoxins. researchgate.net

Table 2: Major Biotransformation and Detoxification Pathways for Deoxynivalenol (DON) This interactive table outlines the primary enzymatic pathways for DON detoxification, the microorganisms or enzymes involved, and the resulting metabolites.

| Detoxification Pathway | Key Reaction | Example Enzyme/Microorganism | Resulting Metabolite | Relative Toxicity |

|---|---|---|---|---|

| Deacetylation | Hydrolysis of acetyl esters | Fusarium spp., various bacteria nih.govresearchgate.net | Deoxynivalenol (DON) | Parent Toxin |

| De-epoxidation | Cleavage of 12,13-epoxide ring | Eubacterium sp. BBSH 797 acs.org | De-epoxy-deoxynivalenol (DOM-1) | Significantly Reduced frontiersin.org |

| Oxidation | Oxidation of C-3 hydroxyl | Pelagibacterium halotolerans ANSP101 frontiersin.org | 3-keto-deoxynivalenol (3-keto-DON) | Reduced frontiersin.org |

| Epimerization | Reduction of 3-keto-DON | Devosia mutans 17-2-E-8 researchgate.net | 3-epi-deoxynivalenol (3-epi-DON) | Dramatically Reduced frontiersin.org |

Q & A

Basic: What analytical techniques are recommended for quantifying 7-Deoxynivalenol triacetate in complex matrices?

Methodological Answer:

- Isotopic Labeling and LC-MS : Use isotopically labeled analogs (e.g., [13C3]-glycerol triacetate) as internal standards to correct for matrix effects and ionization variability. Validate linearity via correlation coefficients (e.g., ) and residuals analysis to ensure precision across concentrations .

- Near-Infrared Spectroscopy (NIR) : For rapid field detection, employ NIR coupled with machine learning algorithms (e.g., Particle Swarm Optimization-Extreme Learning Machine, PSO-ELM) to achieve prediction accuracy. Compare with traditional methods like Partial Least Squares Regression (PLSR) to assess model robustness .

- Chemical Dissolution Assays : Adapt standardized textile fiber analysis (e.g., ISO 1833-9) using benzyl alcohol or dichloromethane to isolate triacetate derivatives from biological or synthetic matrices .

Basic: How can researchers validate the purity of synthesized this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze acetyl group integration in NMR spectra (e.g., chemical shifts at δ 2.0–2.3 ppm for acetate protons) and compare with reference compounds like naloxol triacetate derivatives. Ensure ≥92% acetylation for triacetate classification .

- Chromatographic Purity Testing : Use HPLC with UV detection (e.g., 210 nm for acetate absorption) and calculate purity via peak area normalization. Validate with spiked recovery experiments (target: 95–105% recovery) .

Advanced: How to resolve contradictions between computational predictions and experimental data for triacetate solvent applications?

Methodological Answer:

- Case Study in CO Capture : Glycerol triacetate showed unexpected efficacy as a CO solvent despite poor theoretical predictions. Address discrepancies by:

- Conducting molecular dynamics simulations to refine solubility parameters.

- Validating with bench-scale gas absorption experiments under varied pressures (e.g., 1–10 bar) and temperatures (25–60°C) .

- Statistical Reconciliation : Apply ANOVA to compare predicted vs. experimental solubility data, identifying outliers via residual plots. Adjust computational models using experimental adj. values (e.g., 0.9193–0.9945) .

Advanced: What experimental designs optimize triacetate stability studies under environmental stressors?

Methodological Answer:

- Accelerated Aging Protocols : Expose triacetate films to 70°C/50% RH for 14 days, monitoring hydrolysis via FTIR (e.g., hydroxyl peak growth at 3400 cm). Compare degradation rates with cellulose diacetate controls .

- Plasticizer Leaching Analysis : Soak triacetate samples in ethanol/water (70:30 v/v) for 24h, then quantify leached plasticizers (e.g., triphenyl phosphate) via GC-MS. Use linear regression to model leaching kinetics .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, N95 masks, and chemical goggles to prevent dermal/ocular exposure. Install local exhaust ventilation to limit airborne particulates .

- Waste Disposal : Neutralize acidic byproducts (e.g., acetic acid) with sodium bicarbonate before disposal. Follow EPA guidelines for organic solvent waste .

Advanced: How to adapt methodologies from unrelated fields (e.g., textiles, CO2_22 capture) for triacetate research?

Methodological Answer:

- Cross-Disciplinary Techniques :

- Machine Learning Transfer : Train PSO-ELM algorithms on existing datasets (e.g., glycerol triacetate in filters) and fine-tune with domain-specific data to reduce RMSE by 15–20% .

Advanced: What factors influence the encapsulation efficiency of triacetate-based drug delivery systems?

Methodological Answer:

- Formulation Optimization : Vary cholesterol content (5–20% w/w) and use Box-Behnken designs to maximize encapsulation efficiency (e.g., ). Validate with ANOVA () .

- In Vitro Release Testing : Simulate gastrointestinal conditions (pH 1.2–7.4) and measure triacetate hydrolysis via LC-MS. Correlease profiles with first-order kinetics models .

Basic: How to distinguish triacetate isomers in synthetic mixtures?

Methodological Answer:

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (60:40 to 90:10 v/v). Compare retention times with standards (e.g., epicatechin-pentaacetate vs. triacetate derivatives) .

- Mass Spectrometry : Identify isomers via exact mass (e.g., 554.1635 ± 5 ppm) and fragmentation patterns (e.g., m/z 434 for acetyl loss) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.